molecular formula C13H9ClN2OS3 B2738716 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 899983-06-3

5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2738716
CAS No.: 899983-06-3
M. Wt: 340.86
InChI Key: GRLQXRLRFPBOMM-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a 5-chlorothiophene carboxamide group via a thiourea-like bridge. This molecular architecture is characteristic of compounds investigated for targeted protein modulation in therapeutic discovery, particularly in oncology and neurodegenerative diseases. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. Primary research applications for this chemotype include its potential as an anticancer agent. Structurally similar benzothiazole derivatives have demonstrated potent and selective antitumor properties against a diverse panel of human cancer cell lines, including mammary, ovarian, colon, and renal carcinomas . The mechanism of action for such compounds often involves the inhibition of key enzymes like Carbonic Anhydrase (CA), specifically the tumor-associated isoforms CA IX and XII, which are critical for tumor cell survival and proliferation in hypoxic environments . Furthermore, this class of compounds has shown promise as modulators of nuclear receptors. For instance, related tetrahydro-benzothiophene derivatives have been developed as potent inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt) . RORγt is a master regulator of Th17 cell differentiation and a compelling drug target for the treatment of various autoimmune and inflammatory diseases . In neuroscience, analogous benzo[d]thiazol-2-yl derivatives have been designed and synthesized as neuronal Nitric Oxide Synthase (nNOS) inhibitors, demonstrating significant neuroprotective effects in pre-clinical models, such as the 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease . The compound is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS3/c1-18-7-3-2-4-8-11(7)15-13(20-8)16-12(17)9-5-6-10(14)19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLQXRLRFPBOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The synthesis begins with the formation of the benzo[d]thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group is introduced by reacting the benzo[d]thiazole derivative with methyl iodide in the presence of a base such as potassium carbonate.

    Chlorination: The thiophene ring is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Amidation: Finally, the carboxamide group is introduced by reacting the chlorinated thiophene derivative with an amine, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

The compound exhibits significant potential in the development of new therapeutic agents. Its structural features contribute to various biological activities, making it a candidate for further investigation.

Antimicrobial Activity

Research indicates that compounds similar to 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide possess antimicrobial properties. For instance, derivatives of thiazole and thiophene have been evaluated for their effectiveness against various bacterial strains and fungi. Studies have shown that certain derivatives demonstrate promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects .

Anticancer Properties

The anticancer potential of this compound is noteworthy. Thiophene and thiazole derivatives have been extensively studied for their cytotoxic effects on cancer cell lines. For example, compounds containing thiophene rings have been reported to induce apoptosis in several types of cancer cells, including breast, lung, and liver cancers . Molecular docking studies suggest that these compounds may interact with specific targets involved in cancer progression, enhancing their therapeutic efficacy .

Mechanistic Insights and Molecular Docking Studies

Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets. These studies often utilize software such as Schrodinger or MOE to predict binding affinities and interaction modes with proteins relevant to disease pathways.

Binding Affinity and Target Interaction

The binding affinity of this compound can be assessed against various targets implicated in microbial resistance or cancer cell proliferation. For instance, docking studies have shown that certain derivatives exhibit high binding affinities to dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis crucial for cell division .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to its chemical structure can significantly influence its biological activity.

Structural Feature Impact on Activity
Chlorine SubstitutionEnhances antimicrobial potency
Methylthio GroupContributes to increased lipophilicity and bioavailability
Carboxamide FunctionalityFacilitates interactions with biological targets

Case Studies and Experimental Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

  • A study demonstrated the synthesis of thiazole derivatives showing significant antimicrobial activity against resistant strains of bacteria, highlighting the importance of structural variations in enhancing efficacy .
  • Another investigation focused on the anticancer properties of thiophene derivatives, revealing that certain compounds induced cell cycle arrest in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. Thiazole derivatives often act by inhibiting enzymes or interfering with cellular processes, leading to their biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

A. Substituent Variations on the Thiophene Ring

  • Nitro vs. Chloro Substituents: Compounds like 5-Nitro-N-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)thiophene-2-carboxamide (Compound 16, ) replace the chloro group with a nitro (-NO₂) substituent. The nitro group is strongly electron-withdrawing, which may enhance antibacterial activity but reduce metabolic stability compared to the chloro group, which offers moderate electronegativity and improved lipophilicity .
  • Methoxy and Trifluoromethyl Groups: N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () incorporates a trifluoromethyl (-CF₃) group, known for enhancing binding affinity to hydrophobic pockets in target proteins. The methylthio group in the target compound provides similar hydrophobicity but with fewer steric constraints .

B. Benzothiazole Modifications

  • Methylsulfonyl vs. Methylthio: 5-Chloro-N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide () replaces the methylthio group with a sulfonyl (-SO₂Me) group.
  • Thioacetamide Linkers: 2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide () uses a thioacetamide bridge instead of a carboxamide.
Physicochemical Properties
Property Target Compound Analogues (Evidence Source)
Melting Point Not reported 155–160°C (nitro-thiophene, )
Solubility Likely moderate in DMSO Oily liquid (methylthio-butyl, )
Lipophilicity (LogP) Estimated ~3.5 (Cl, SMe) Higher for nitro derivatives (~4.0)

Biological Activity

5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H10ClN3S3\text{C}_{12}\text{H}_{10}\text{ClN}_{3}\text{S}_{3}

This compound features a chloro group, a methylthio substituent, and a thiophene ring, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant anticancer properties. A literature review highlighted that benzothiazole derivatives can effectively inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

For instance, certain derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.4 µM against MCF-7 cells, indicating potent activity .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell LineGI50 (µM)Mechanism of Action
Compound AMCF-70.57Induction of apoptosis
Compound BA5490.40Cell cycle arrest
Compound CHepG28.0Inhibition of IL-6 and TNF-α

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focusing on thiazole derivatives found that compounds with similar structures exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Study: Antimicrobial Evaluation

In a comparative study, several thiazole derivatives were screened against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with methylthio substitutions significantly enhanced antibacterial activity compared to their unsubstituted counterparts .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancerous cells and bacteria:

  • Apoptosis Induction : Compounds induce programmed cell death in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : Some derivatives have been shown to halt the progression of the cell cycle, preventing proliferation.
  • Antibacterial Mechanisms : The presence of the thiazole ring is crucial for binding to bacterial enzymes involved in cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step protocols. For example:

Thiazole ring formation : React 4-(methylthio)benzo[d]thiazol-2-amine with α-haloketones or thiourea derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Amide coupling : Use chloroacetyl chloride or carbodiimide reagents (e.g., EDC/HOBt) to link the benzo[d]thiazole moiety to 5-chlorothiophene-2-carboxylic acid .

  • Critical parameters : Temperature (60–80°C), solvent polarity (DMF or dichloromethane), and base selection (K₂CO₃ vs. NaH) significantly affect yields (typically 60–75%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the benzo[d]thiazole (δ 7.3–8.1 ppm for aromatic protons) and thiophene (δ 6.8–7.2 ppm) moieties. The methylthio group (–SCH₃) appears as a singlet near δ 2.5 ppm .
  • IR : Look for C=O (1680–1700 cm⁻¹) and C–S (680–750 cm⁻¹) stretches .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₁₀ClN₂OS₃: 369.97) .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial : Use agar diffusion assays against Staphylococcus aureus (as in related thiazole derivatives) .
  • Anticancer : Screen against NCI-60 cell lines (e.g., melanoma, breast cancer) with IC₅₀ calculations .
  • Enzyme inhibition : Test COX-1/2 or kinase inhibition via fluorometric assays .

Advanced Research Questions

Q. How can structural contradictions in NMR data (e.g., unexpected splitting of methylthio signals) be resolved?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between the methylthio group and adjacent protons may arise from steric hindrance or rotameric forms .
  • Compare with crystallographic data (if available) or computational models (DFT) to validate assignments .

Q. What strategies improve solubility and bioavailability without altering core pharmacophores?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines or ester-linked PEG chains) .
  • Co-crystallization : Use co-formers like cyclodextrins to enhance aqueous solubility .
  • SAR studies : Replace the methylthio group (–SCH₃) with sulfoxide (–SOCH₃) to modulate polarity .

Q. How does the compound interact with mitogen-activated protein kinase 1 (MAPK1), and what structural features drive selectivity?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model binding to MAPK1’s ATP-binding pocket (PDB ID: 3OY3). Key interactions:
  • Hydrogen bonding between the carboxamide and Lys71.
  • π-Stacking of the benzo[d]thiazole with Phe169 .
  • Mutagenesis assays : Validate predicted interactions by testing against MAPK1 mutants (e.g., K71A) .

Q. What synthetic bottlenecks lead to low yields in large-scale production, and how can they be mitigated?

  • Methodology :

  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., thioether oxidation products) .
  • Flow chemistry : Optimize exothermic steps (e.g., thiazole ring closure) in continuous reactors to improve heat dissipation .

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